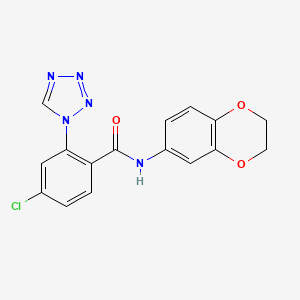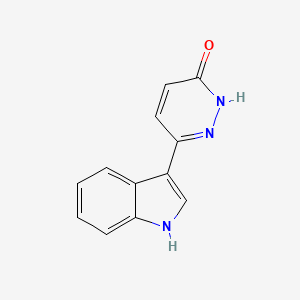![molecular formula C22H27N3O4 B6132724 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, commonly known as Flibanserin, is a medication that is used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition where women lack sexual desire or have low sexual desire, which causes distress. Flibanserin is a non-hormonal medication that works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in sexual desire.
Mecanismo De Acción
Flibanserin works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in sexual desire. Flibanserin binds to serotonin receptors in the brain, which reduces the activity of serotonin, a neurotransmitter that inhibits sexual desire. This leads to an increase in the levels of dopamine and norepinephrine, which enhances sexual desire.
Biochemical and Physiological Effects:
Flibanserin has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which enhances sexual desire. Flibanserin also reduces the activity of serotonin, which inhibits sexual desire. Flibanserin has been shown to have minimal effects on other neurotransmitters such as GABA, glutamate, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flibanserin has several advantages and limitations for lab experiments. One advantage is that it is a non-hormonal medication, which makes it suitable for studying the effects of neurotransmitters on sexual desire. Flibanserin has also been extensively studied in clinical trials, which provides a wealth of data for researchers. One limitation is that Flibanserin has a narrow therapeutic range, which makes it difficult to study the effects of different doses on sexual desire.
Direcciones Futuras
There are several future directions for research on Flibanserin. One direction is to study the long-term effects of Flibanserin on sexual desire and satisfaction. Another direction is to study the effects of Flibanserin on other neurotransmitters such as GABA, glutamate, and acetylcholine. Additionally, research could be conducted to evaluate the efficacy and safety of Flibanserin in treating other conditions such as depression and anxiety. Finally, research could be conducted to develop new medications that target the same neurotransmitters as Flibanserin but with fewer side effects.
Métodos De Síntesis
Flibanserin is synthesized using a multi-step process. The first step involves the reaction of 1,3-benzodioxole with benzyl chloride in the presence of a base to give 1-(1,3-benzodioxol-5-yl)methanol. The second step involves the reaction of 1-(1,3-benzodioxol-5-yl)methanol with 1-(2-furoyl)-3-piperidinylamine in the presence of a dehydrating agent to give 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, which is the final product.
Aplicaciones Científicas De Investigación
Flibanserin has been extensively studied in clinical trials to evaluate its efficacy and safety in treating 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine in women. The results of these trials have shown that Flibanserin can significantly improve sexual desire and satisfaction in women with this compound. Flibanserin has also been studied for its potential use in treating other conditions such as depression and anxiety.
Propiedades
IUPAC Name |
[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-22(20-4-2-12-27-20)25-7-1-3-18(15-25)24-10-8-23(9-11-24)14-17-5-6-19-21(13-17)29-16-28-19/h2,4-6,12-13,18H,1,3,7-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBQAVZEDVHBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)

![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)


![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)


